1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)-, also known as 8-Benzyltheophylline, is a derivative of theophylline. This compound is part of the xanthine family, which is known for its stimulant effects on the central nervous system. It has a molecular formula of C18H20N4O2 and a molecular weight of 324.38 g/mol .
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- typically involves the alkylation of theophylline with benzyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: It serves as a tool to study the effects of xanthine derivatives on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in respiratory diseases due to its structural similarity to theophylline.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced cellular signaling .
Comparison with Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- can be compared with other xanthine derivatives such as:
Theophylline: Known for its bronchodilator effects, used in the treatment of asthma and chronic obstructive pulmonary disease.
Caffeine: Widely consumed as a stimulant, found in coffee, tea, and various energy drinks.
Paraxanthine: A major metabolite of caffeine, with similar stimulant effects.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine. The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
140379-21-1 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
7-benzyl-1,8-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2/c1-9-15-12-11(13(19)17(2)14(20)16-12)18(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,16,20) |
InChI Key |
FQGYMTRDRWXVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2)C |
Origin of Product |
United States |
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